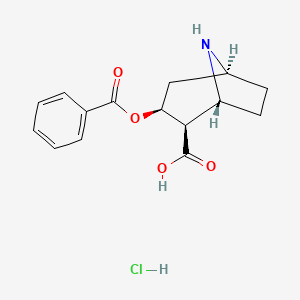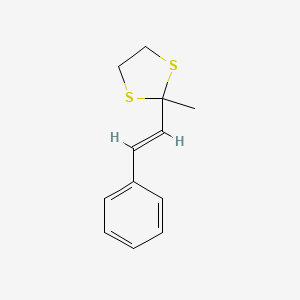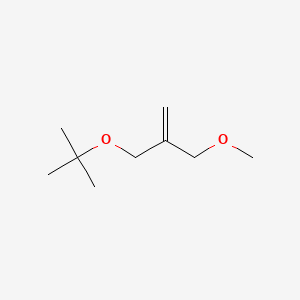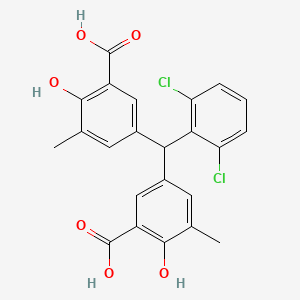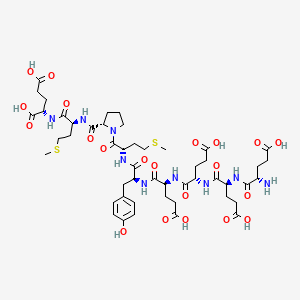
Glu-glu-glu-glu-tyr-met-pro-met-glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Glu-glu-glu-glu-tyr-met-pro-met-glu” is a peptide sequence composed of multiple amino acids. This sequence is part of the polyoma virus medium T antigen, which plays a significant role in cellular transformation and has been used in various scientific studies . The sequence includes glutamic acid (Glu), tyrosine (Tyr), methionine (Met), and proline (Pro), among others.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide sequence can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods
In an industrial setting, the production of peptides like “Glu-glu-glu-glu-tyr-met-pro-met-glu” can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection, washing, and coupling, making the process more efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Investigated for its potential as a therapeutic target or biomarker in various diseases.
Industry: Utilized in the production of antibodies and other research reagents.
Mecanismo De Acción
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” exerts its effects by interacting with specific molecular targets and pathways. In the context of the polyoma virus medium T antigen, it forms complexes with cellular proteins such as pp60c-src, a tyrosine-specific protein kinase. This interaction is crucial for the transforming activity of the medium T antigen . The peptide sequence also plays a role in activating the human calcium-sensing receptor, which can modify taste perception .
Comparación Con Compuestos Similares
Similar Compounds
Glu-Tyr:
Glu-Met: Another γ-glutamyl dipeptide with inhibitory effects on DPP-IV.
Glu-Gln-Glu: A tripeptide used in various biochemical applications.
Uniqueness
The uniqueness of “Glu-glu-glu-glu-tyr-met-pro-met-glu” lies in its specific sequence and its role in the polyoma virus medium T antigen. This sequence is crucial for the antigen’s ability to form complexes with cellular proteins and exert its transforming effects . Additionally, its ability to activate the human calcium-sensing receptor adds to its distinct properties .
Propiedades
Número CAS |
82123-81-7 |
|---|---|
Fórmula molecular |
C49H71N9O21S2 |
Peso molecular |
1186.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
FKXYRDYBKXIDDI-AGQURRGHSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


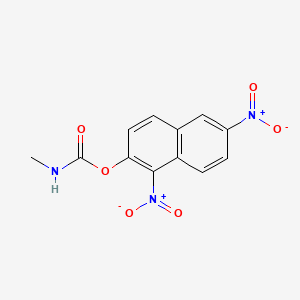

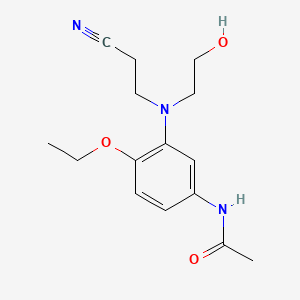
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
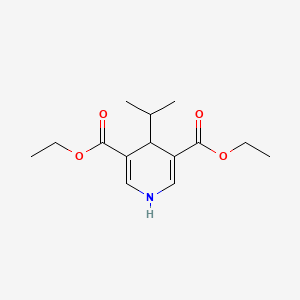
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
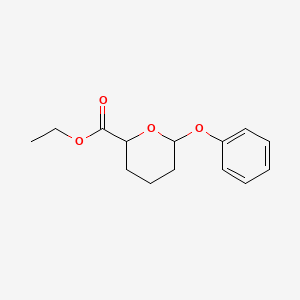
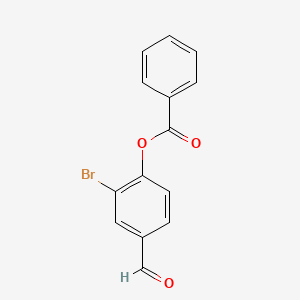
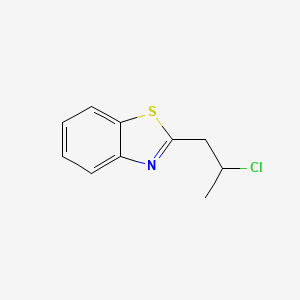
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
